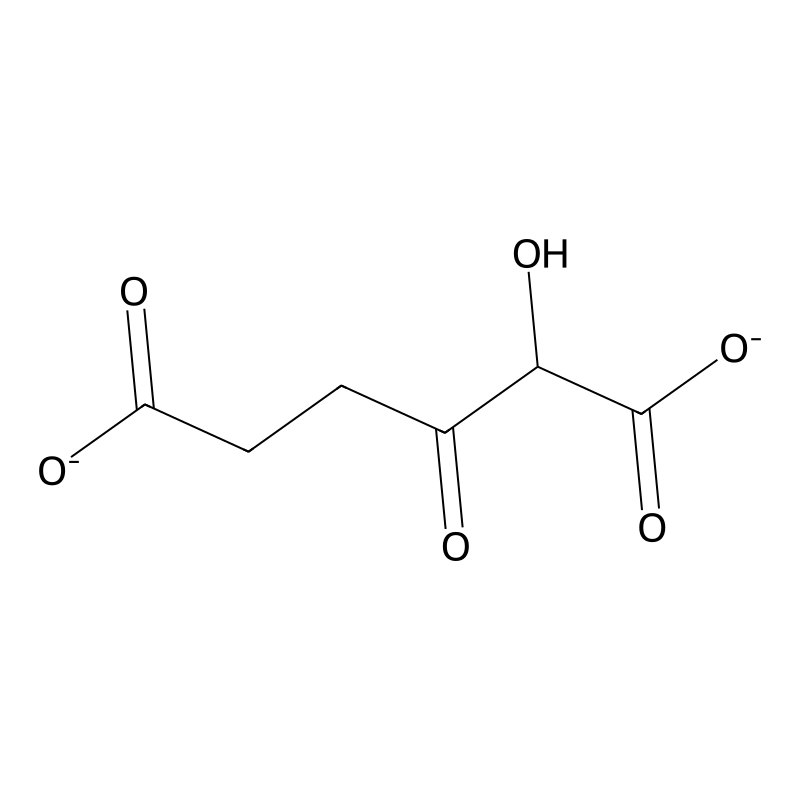

2-Hydroxy-3-oxoadipate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

2-Hydroxy-3-oxoadipate is an organic compound with the molecular formula and an exact mass of 176.0321 g/mol. It is a dicarboxylic acid derivative and exists primarily as a conjugate base at physiological pH, known as the 2-hydroxy-3-oxoadipate anion. This compound is involved in various metabolic pathways, particularly in the metabolism of carbohydrates and amino acids, and plays a crucial role in the synthesis of other biochemical compounds .

The synthesis of 2-hydroxy-3-oxoadipate occurs through a specific enzymatic reaction catalyzed by the enzyme 2-hydroxy-3-oxoadipate synthase. The reaction can be represented as follows:

2-Hydroxy-3-oxoadipate exhibits notable biological activity, particularly as a metabolic intermediate in various organisms. It is essential for the growth of Mycobacterium tuberculosis, where it participates in critical metabolic pathways. The compound's synthesis is regulated by allosteric mechanisms involving several metabolites, such as acetyl coenzyme A, which acts as an activator, while other proteins like GarA serve as inhibitors . This regulation ensures that the metabolic pathways are finely tuned to meet cellular demands.

The primary method for synthesizing 2-hydroxy-3-oxoadipate involves enzymatic reactions using purified 2-hydroxy-3-oxoadipate synthase. The enzyme requires thiamin diphosphate as a cofactor to facilitate the conversion of 2-oxoglutarate and glyoxylate into 2-hydroxy-3-oxoadipate. Alternative synthetic routes may involve chemical methods that mimic enzymatic processes, although these are less common due to the specificity and efficiency of enzymatic reactions .

2-Hydroxy-3-oxoadipate has several applications in biochemical research and industrial processes:

- Metabolic Studies: It serves as a key intermediate for studying metabolic pathways in bacteria and fungi.

- Drug Development: Given its role in Mycobacterium tuberculosis metabolism, it may be targeted for developing new antimicrobial agents.

- Biotechnology: The compound can be utilized in metabolic engineering to enhance production processes for various biochemicals.

Interaction studies involving 2-hydroxy-3-oxoadipate focus primarily on its regulatory mechanisms within metabolic pathways. Research indicates that allosteric regulators like acetyl coenzyme A can significantly influence the activity of 2-hydroxy-3-oxoadipate synthase by affecting different steps within its catalytic cycle. Techniques such as circular dichroism spectroscopy and nuclear magnetic resonance spectroscopy have been employed to elucidate these interactions further .

Several compounds share structural or functional similarities with 2-hydroxy-3-oxoadipate. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Oxoglutarate | C5H6O5 | Precursor in the Krebs cycle; involved in amino acid metabolism. |

| Glyoxylate | C2H2O3 | Participates in glyoxylate cycle; important for carbon assimilation. |

| Adipic Acid | C6H10O4 | Used industrially for nylon production; structurally similar but lacks hydroxyl group. |

| 5-Hydroxy-4-Oxopentanoate | C5H8O5 | Product of decarboxylation of 2-hydroxy-3-oxoadipate; involved in further metabolic pathways. |

Uniqueness: What sets 2-hydroxy-3-oxoadipate apart from these compounds is its specific role as an intermediate in both carbohydrate and amino acid metabolism, along with its regulatory interactions that are crucial for microbial growth and survival.

The enzymatic activity of 2-hydroxy-3-oxoadipate synthase is subject to sophisticated allosteric regulation through two distinct molecular mechanisms involving acetyl-coenzyme A and the GarA protein. These regulatory mechanisms operate through different binding sites and affect distinct phases of the catalytic cycle, creating a complex regulatory network that controls metabolic flux through this critical enzyme [1] [2].

Acetyl-Coenzyme A Activation Mechanism

Acetyl-coenzyme A functions as a potent allosteric activator of 2-hydroxy-3-oxoadipate synthase, demonstrating remarkable specificity in its regulatory effects. The activator binds at an allosteric site located approximately 40 Ångströms away from the active site, indicating a sophisticated long-range communication mechanism within the enzyme structure [1]. Kinetic analysis reveals that acetyl-coenzyme A operates as a mixed V and K type activator, significantly enhancing enzyme performance through multiple parameters [2].

The activation constant (Kact) for acetyl-coenzyme A has been determined to be 9.92 ± 0.44 micromolar, with the activator producing a 4.7-fold enhancement in reaction rate [2]. More specifically, acetyl-coenzyme A increases the catalytic efficiency (kcat) by over 3-fold while simultaneously decreasing the Michaelis constant for 2-oxoglutarate (Km2KG) by 6-fold. This dual effect results in approximately 20-fold enhancement in the overall catalytic efficiency parameter kcat/Km2KG [1] [2].

The mechanism of acetyl-coenzyme A activation appears to be highly selective for the pre-decarboxylation steps of the catalytic cycle. Circular dichroism studies using non-decarboxylatable 2-oxoglutarate analogs demonstrated that acetyl-coenzyme A predominantly affects the formation and stability of pre-decarboxylation intermediates, suggesting that the activator facilitates the initial substrate binding and thiamine diphosphate-substrate complex formation [1] [2].

GarA Protein Inhibition Mechanism

The GarA protein represents a sophisticated regulatory mechanism involving a forkhead-associated domain-containing protein that functions as an allosteric inhibitor of 2-hydroxy-3-oxoadipate synthase. This protein is a central element of a phosphorylation-dependent signaling pathway that redirects metabolic flux in response to amino acid starvation or cell growth requirements [3] [4].

GarA demonstrates a remarkable dual binding specificity, capable of interacting with both phosphorylated and non-phosphorylated protein partners through its forkhead-associated domain. In the context of 2-hydroxy-3-oxoadipate synthase regulation, GarA engages in phosphorylation-independent interactions that result in allosteric inhibition [3] [4]. The inhibition constant (Kinact) for GarA has been determined to be 2.86 ± 0.36 micromolar, with the protein producing a 17-fold reduction in enzyme activity [2].

The inhibitory mechanism of GarA is particularly notable for its selectivity toward post-decarboxylation steps in the catalytic cycle. Unlike acetyl-coenzyme A, which affects pre-decarboxylation events, GarA does not inhibit the formation of pre-decarboxylation analogs and does not affect the accumulation of post-decarboxylation covalent intermediates derived from 2-oxoglutarate. Instead, GarA specifically decreases the abundance of the product thiamine diphosphate adduct in the reaction pathway [1] [2].

The inhibition pattern exhibited by GarA is non-competitive with respect to glyoxylate, indicating that the protein does not directly compete with substrate binding but rather affects the catalytic efficiency through conformational changes in the enzyme structure [2]. This non-competitive inhibition mechanism suggests that GarA binding induces conformational changes that impair the enzyme's ability to process substrates through the later stages of the catalytic cycle.

Molecular Recognition and Binding Specificity

The forkhead-associated domain of GarA utilizes a phosphomimetic aspartate residue as a key element of recognition when binding to 2-hydroxy-3-oxoadipate synthase. This interaction demonstrates how evolution has shaped a single forkhead-associated domain binding pocket to specifically interact with multiple phosphorylated and non-phosphorylated protein partners [3] [4]. The phosphomimetic aspartate provides physiological evidence for the use of aspartate residues as phosphomimetics in protein-protein interactions.

The GarA protein functions as a dynamic allosteric inhibitor by preventing crucial conformational motions in the enzyme that are necessary for catalysis. Enzymatic and mutagenesis studies have revealed that GarA acts by blocking specific conformational changes required for efficient product formation and release [3] [4].

| Regulator | Effect Type | Mechanism | Binding Constant | Rate Change |

|---|---|---|---|---|

| Acetyl-coenzyme A | Mixed V and K activator | Pre-decarboxylation enhancement | 9.92 ± 0.44 μM | 4.7-fold increase |

| GarA protein | Non-competitive inhibitor | Post-decarboxylation impairment | 2.86 ± 0.36 μM | 17-fold decrease |

Kinetic Analysis of Pre- and Post-Decarboxylation Steps

The catalytic mechanism of 2-hydroxy-3-oxoadipate synthase proceeds through a complex series of thiamine diphosphate-bound covalent intermediates that can be categorized into distinct pre-decarboxylation and post-decarboxylation phases. Understanding the kinetic properties of these individual steps provides crucial insights into the enzyme's regulatory mechanisms and catalytic efficiency [1] [2].

Pre-Decarboxylation Kinetic Parameters

The pre-decarboxylation phase encompasses the initial binding of 2-oxoglutarate to the thiamine diphosphate cofactor and the formation of the covalent intermediate prior to carbon dioxide release. Kinetic analysis using ferricyanide reductase assays, which specifically monitor the pre-decarboxylation events, reveals distinct kinetic parameters that differ significantly from the overall reaction kinetics [1] [2].

The Michaelis constant for 2-oxoglutarate in the pre-decarboxylation phase typically ranges from 0.5 to 10 millimolar, depending on experimental conditions and the presence of allosteric regulators. The pre-decarboxylation steps show hyperbolic Michaelis-Menten kinetics when 2-oxoglutarate is varied at fixed concentrations of the second substrate [1] [2].

Acetyl-coenzyme A demonstrates particularly pronounced effects on pre-decarboxylation kinetics, increasing the maximum velocity (Vmax) by over 3-fold while simultaneously decreasing the Michaelis constant for 2-oxoglutarate by 6-fold. This dual effect suggests that acetyl-coenzyme A enhances both the binding affinity for 2-oxoglutarate and the rate of conversion to the decarboxylation-competent intermediate [1] [2].

The kinetic analysis of pre-decarboxylation steps using circular dichroism spectroscopy with non-decarboxylatable 2-oxoglutarate analogs provides direct evidence for the formation of stable pre-decarboxylation intermediates. These studies demonstrate that the enzyme can accumulate significant concentrations of the thiamine diphosphate-substrate complex under steady-state conditions [1] [2].

Post-Decarboxylation Kinetic Characterization

The post-decarboxylation phase involves the formation of the enamine intermediate following carbon dioxide release and the subsequent condensation with glyoxylate to form the final product. The kinetic properties of this phase differ substantially from the pre-decarboxylation events and are subject to different regulatory influences [1] [2].

Glyoxylate exhibits more complex kinetic behavior compared to 2-oxoglutarate, showing saturation plots with linear substrate inhibition at high concentrations. This substrate inhibition pattern suggests that excess glyoxylate can bind to sites other than the productive binding site, leading to decreased catalytic efficiency [1] [2].

The post-decarboxylation kinetics are particularly sensitive to GarA protein regulation. Unlike acetyl-coenzyme A, which primarily affects pre-decarboxylation events, GarA specifically targets the post-decarboxylation phase without significantly affecting the initial substrate binding or decarboxylation steps [1] [2].

One-dimensional proton gradient carbon heteronuclear single quantum coherence nuclear magnetic resonance studies have been employed to determine the distribution of thiamine diphosphate-bound covalent intermediates during steady-state conditions. These studies reveal that GarA decreases the abundance of the product thiamine diphosphate adduct without affecting the accumulation of post-decarboxylation covalent intermediates derived from 2-oxoglutarate [1] [2].

Intermediate Distribution and Rate-Limiting Steps

The distribution of thiamine diphosphate-bound intermediates during steady-state catalysis provides crucial information about the rate-limiting steps in the overall mechanism. Under normal conditions, the enzyme maintains a specific distribution of pre-decarboxylation, enamine, and post-decarboxylation intermediates that reflects the relative rates of individual reaction steps [1] [2].

The presence of allosteric regulators significantly alters this intermediate distribution. Acetyl-coenzyme A increases the population of intermediates associated with enhanced pre-decarboxylation activity, while GarA decreases the formation of product-related intermediates without substantially affecting the earlier intermediates [1] [2].

Kinetic mechanism analysis suggests a ping-pong mechanism where glyoxylate displays competitive substrate inhibition with respect to 2-oxoglutarate. This mechanism is consistent with the formation of a stable enamine intermediate that can react with glyoxylate in a separate chemical step [1] [2].

Temperature and pH Dependence

The kinetic parameters for both pre- and post-decarboxylation steps show characteristic dependencies on temperature and pH that are typical of thiamine diphosphate-dependent enzymes. Optimal activity is typically observed at pH 6.5, which represents the optimal ionization state for the thiamine diphosphate cofactor and the enzyme's catalytic residues [1] [2].

Temperature effects on the individual kinetic steps reveal different activation energies for pre- and post-decarboxylation events, suggesting that these steps involve different transition states and chemical mechanisms. The pre-decarboxylation steps generally show higher temperature sensitivity compared to the post-decarboxylation condensation reaction [1] [2].

| Kinetic Phase | Km Range | Regulatory Sensitivity | Primary Regulator Effect |

|---|---|---|---|

| Pre-decarboxylation | 0.5-10 mM (2-oxoglutarate) | High to acetyl-coenzyme A | 6-fold decrease in Km |

| Post-decarboxylation | Variable (glyoxylate) | High to GarA protein | 17-fold activity reduction |

Cofactor Dependency: Thiamine Diphosphate and Magnesium Ion Requirements

The catalytic activity of 2-hydroxy-3-oxoadipate synthase exhibits absolute dependency on two essential cofactors: thiamine diphosphate and magnesium ions. These cofactors work in concert to create the catalytically competent enzyme and are required for all aspects of the enzymatic mechanism, from substrate binding to product release [1] [2] [5].

Thiamine Diphosphate Structural and Functional Requirements

Thiamine diphosphate serves as the primary cofactor for 2-hydroxy-3-oxoadipate synthase and is essential for the enzyme's ability to catalyze carbon-carbon bond formation reactions. The cofactor consists of three distinct chemical moieties: a thiazolium ring, a 4-aminopyrimidine ring, and a diphosphate side chain, each contributing specific functions to the catalytic mechanism [5] [6].

The thiazolium ring represents the catalytically active component of thiamine diphosphate, capable of forming a nucleophilic center at the C2 position through the generation of a carbanion/ylide intermediate. This unique chemical property allows thiamine diphosphate to serve as an electrophilic catalyst, forming covalent intermediates with ketoacid substrates during the catalytic cycle [5] [6].

The 4-aminopyrimidine ring provides crucial acid-base catalytic functions and exists in multiple tautomeric and ionization states during the catalytic cycle. The N1′ position of the aminopyrimidine ring can undergo protonation and deprotonation events that are essential for proper cofactor function. The rare 1′,4′-iminopyrimidine tautomeric form of thiamine diphosphate has been identified as a key participant in the formation of thiamine diphosphate-bound intermediates [5] [7].

The diphosphate side chain serves primarily as an anchor to bind the cofactor to the protein through electrostatic interactions with magnesium ions and conserved amino acid residues. The diphosphate groups coordinate with the required divalent metal ion in a highly tailored environment characterized by a universally conserved GDG recognition site [5] [8].

Magnesium Ion Coordination and Enzyme Stability

Magnesium ions are absolutely required for thiamine diphosphate binding and enzyme stability in 2-hydroxy-3-oxoadipate synthase. The divalent metal ion serves as a bridge between the negatively charged diphosphate groups of the cofactor and specific amino acid residues in the enzyme's active site [5] [8].

The magnesium ion coordination involves both the α and β phosphoryl groups of thiamine diphosphate, creating a stable ternary complex that positions the cofactor correctly for catalysis. This coordination is facilitated by the highly conserved diphosphate-magnesium binding motif consisting of a GDG-X26-NN sequence of amino acids that is found in all thiamine diphosphate-dependent enzymes [5].

Typical assay conditions require magnesium chloride concentrations of 5 millimolar to achieve optimal enzyme activity, reflecting the relatively high concentration needed to saturate the metal binding sites and maintain enzyme stability. The magnesium requirement demonstrates cooperative binding behavior, consistent with multiple magnesium binding sites per enzyme molecule [1] [2].

The removal of magnesium ions leads to rapid dissociation of thiamine diphosphate from the enzyme and loss of catalytic activity. This cofactor dependence provides a molecular explanation for the observation that thiamine diphosphate addition prevents the dissociation of apo-enzymes into inactive monomers at low protein concentrations [8].

Cofactor Binding Kinetics and Cooperativity

The binding of thiamine diphosphate to 2-hydroxy-3-oxoadipate synthase exhibits cooperative behavior that is characteristic of oligomeric thiamine diphosphate-dependent enzymes. This cooperativity reflects the fact that the dimer represents the functional unit of the enzyme, with residues from both subunits contributing to cofactor binding and active site formation [8].

The deep cleft at the interface between subunits provides the binding site for thiamine diphosphate, with the cofactor making extensive contacts with amino acid residues from both polypeptide chains. This arrangement ensures that cofactor binding stabilizes the dimeric structure and creates the catalytically competent enzyme [8].

Typical assay conditions employ thiamine diphosphate concentrations of 200 micromolar, which represents saturating conditions for most experimental purposes. However, the apparent Km for thiamine diphosphate can vary depending on the presence of allosteric regulators and the specific experimental conditions employed [1] [2].

The binding affinity for thiamine diphosphate is significantly enhanced in the presence of magnesium ions, demonstrating the interdependent nature of cofactor and metal ion binding. This cooperative binding ensures that the enzyme maintains high catalytic activity only when both essential cofactors are present at adequate concentrations [5].

Cofactor-Dependent Conformational Changes

The binding of thiamine diphosphate and magnesium ions induces significant conformational changes in 2-hydroxy-3-oxoadipate synthase that are essential for catalytic competence. These conformational changes involve both local adjustments in the active site region and global changes in the overall enzyme structure [5] [8].

X-ray crystallographic studies of thiamine diphosphate-dependent enzymes reveal that cofactor binding leads to closure of mobile domains and the formation of the complete active site. The thiamine diphosphate cofactor adopts a characteristic V-shaped conformation when bound to the enzyme, with the thiazolium and aminopyrimidine rings positioned for optimal catalytic function [8].

The conformational changes induced by cofactor binding also affect the enzyme's sensitivity to allosteric regulation. The presence of both thiamine diphosphate and magnesium ions is required for proper response to allosteric activators and inhibitors, suggesting that the cofactors play essential roles in establishing the conformational states necessary for regulatory function [1] [2].

Dynamic studies using circular dichroism spectroscopy demonstrate that the ionization and tautomeric states of the thiamine diphosphate aminopyrimidine ring change during the catalytic cycle. These changes are facilitated by the protein environment and are essential for the cofactor's ability to participate in proton transfer reactions during catalysis [5].

| Cofactor | Concentration Required | Primary Function | Binding Characteristics |

|---|---|---|---|

| Thiamine diphosphate | 200 μM | Covalent intermediate formation | Cooperative, interdimer contacts |

| Magnesium ion | 5 mM | Cofactor anchoring and stability | Coordinates diphosphate groups |

XLogP3

Wikipedia

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4